3-Fluoro-4-(methylsulfonyl)phenol

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its unique molecular structure and standardized nomenclature system. The compound is officially registered under Chemical Abstracts Service number 859538-50-4, providing it with a unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, which precisely describes the positioning of functional groups on the benzene ring.

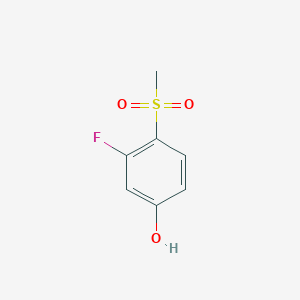

The molecular formula of this compound is C₇H₇FO₃S, indicating the presence of seven carbon atoms, seven hydrogen atoms, one fluorine atom, three oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 190.19 grams per mole, making it a relatively small organic molecule suitable for various synthetic applications. The structural representation reveals a phenol ring system with fluorine substituted at the 3-position and a methylsulfonyl group attached at the 4-position, creating a specific substitution pattern that influences the compound's chemical behavior.

Alternative nomenclature for this compound includes 3-fluoro-4-methanesulfonyl-phenol, which emphasizes the methanesulfonyl functional group designation. This alternative naming convention is commonly encountered in chemical literature and database systems. The International Chemical Identifier key for this compound is QATPGVNDVDKTQH-UHFFFAOYSA-N, providing a unique string identifier for computational chemistry applications. The simplified molecular-input line-entry system representation is OC1=CC=C(S(=O)(C)=O)C(F)=C1, which encodes the complete molecular structure in a standardized format.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 859538-50-4 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C₇H₇FO₃S |

| Molecular Weight | 190.19 g/mol |

| International Chemical Identifier Key | QATPGVNDVDKTQH-UHFFFAOYSA-N |

Historical Context and Discovery

The historical development of this compound is closely tied to the broader evolution of organofluorine chemistry and pharmaceutical research initiatives. While specific discovery details for this exact compound are not extensively documented in the accessible literature, its development can be understood within the context of systematic exploration of fluorinated phenolic compounds that emerged in the late twentieth and early twenty-first centuries. The compound appears in patent literature from pharmaceutical companies, particularly in research conducted by Amgen Incorporated and other pharmaceutical entities exploring fluorinated compounds for potential therapeutic applications.

Research documentation indicates that the compound has been investigated as part of broader synthetic chemistry programs aimed at developing new pharmaceutical intermediates and active compounds. Patent filings from 2009 and 2013 reference this compound in the context of pharmaceutical research, suggesting its role as either a synthetic intermediate or a compound of biological interest. The systematic study of fluorinated phenolic compounds gained momentum during the expansion of pharmaceutical research into organofluorine chemistry, driven by the recognition that fluorine substitution often enhances biological activity and metabolic stability of organic compounds.

The compound's appearance in multiple pharmaceutical patents and research publications indicates its significance in medicinal chemistry research programs. Hyundai Pharmaceutical Company Limited has been particularly active in research involving this compound, with multiple patent filings between 2013 and subsequent years. This industrial interest reflects the compound's potential utility in pharmaceutical development, whether as a building block for more complex molecules or as a lead compound for drug discovery programs.

Significance in Organofluorine Chemistry

This compound exemplifies several key principles that make organofluorine compounds particularly valuable in modern chemical research and applications. The carbon-fluorine bond present in this compound represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability that characterizes fluorinated organic compounds, making them suitable for applications requiring robust molecular frameworks.

The fluorine substituent in this compound exhibits the highest electronegativity among all elements at 3.98, creating a substantial dipole moment of 1.41 Debye for the carbon-fluorine bond. This high electronegativity influences the electronic distribution throughout the molecule, affecting both chemical reactivity and physical properties. The Van der Waals radius of fluorine at 1.47 Angstroms is notably small, approaching that of hydrogen at 1.2 Angstroms, which minimizes steric interference while maintaining significant electronic effects.

The combination of fluorine substitution with the methylsulfonyl group creates a molecule that demonstrates the versatility of organofluorine chemistry in designing compounds with specific electronic properties. Organofluorine compounds find diverse applications ranging from pharmaceuticals and agrochemicals to specialty materials and catalysts. The global significance of organofluorine chemistry is underscored by the fact that many essential pharmaceuticals, anesthetics, and advanced materials depend on fluorinated structures for their effectiveness.

However, the sustainability aspects of organofluorine chemistry present important considerations for future development. All fluorine atoms used in organic chemistry ultimately derive from fluorspar, a mined mineral resource with estimated global reserves sufficient for approximately one hundred years at current usage rates. This finite availability necessitates continued research into alternative fluorine sources and efficient synthetic methods for organofluorine compounds.

| Fluorine Property | Value | Significance |

|---|---|---|

| Electronegativity | 3.98 | Highest among all elements |

| Van der Waals Radius | 1.47 Å | Minimal steric effects |

| Carbon-Fluorine Bond Energy | ~480 kJ/mol | Exceptional stability |

| Carbon-Fluorine Dipole Moment | 1.41 D | Strong electronic effects |

Position in Phenolic Compound Classification

This compound occupies a distinctive position within the broader classification of phenolic compounds, representing a complex substituted phenol with multiple functional group modifications. Phenolic compounds are fundamentally defined as aromatic hydroxy compounds in which one or more hydroxyl groups are directly attached to an aromatic nucleus, typically a benzene ring. This compound fits within the monohydric phenol category, containing a single hydroxyl group attached to the benzene ring system.

The systematic classification of phenolic compounds typically considers the number of hydroxyl groups present, leading to categories of monohydric, dihydric, and trihydric phenols. Within the monohydric phenol classification, compounds are further categorized based on additional substituents present on the aromatic ring. This compound represents a highly substituted monohydric phenol with both halogen and organosulfur substituents, placing it in a specialized subcategory of complex phenolic derivatives.

The substitution pattern of this compound significantly influences its chemical behavior compared to simple phenol. The presence of both electron-withdrawing fluorine and methylsulfonyl groups affects the acidity of the phenolic hydroxyl group, potentially making it more acidic than unsubstituted phenol. Phenolic compounds are characteristically more acidic than aliphatic alcohols, typically being about one million times more acidic than alcohols while remaining less acidic than carboxylic acids. The electron-withdrawing nature of the fluorine and methylsulfonyl substituents in this compound would be expected to enhance this inherent acidity.

In terms of reactivity patterns, phenolic compounds undergo characteristic electrophilic aromatic substitution reactions, with the hydroxyl group directing incoming electrophiles to ortho and para positions relative to itself. However, in this compound, the presence of the fluorine and methylsulfonyl substituents significantly modifies this reactivity pattern, as these groups also influence the electronic distribution within the aromatic system and may block certain positions from further substitution.

The compound's position within phenolic chemistry is further distinguished by its potential for specialized reactions characteristic of both fluorinated compounds and sulfonyl-containing molecules. This dual functionality expands the synthetic utility of the compound beyond that of simple phenols, making it a valuable intermediate in complex synthetic sequences where multiple functional group transformations may be required.

Propriétés

Formule moléculaire |

C7H7FO3S |

|---|---|

Poids moléculaire |

190.19 g/mol |

Nom IUPAC |

3-fluoro-4-methylsulfonylphenol |

InChI |

InChI=1S/C7H7FO3S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 |

Clé InChI |

QATPGVNDVDKTQH-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=C(C=C(C=C1)O)F |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-4-(methylsulfonyl)phenol has shown potential as a scaffold in the development of pharmaceuticals. Its structural features allow for modification, leading to compounds with enhanced biological activity.

Case Study: Protein Kinase Inhibition

Research indicates that derivatives of this compound can modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. For example, compounds derived from this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of the methylsulfonyl group enhances its interaction with microbial targets, making it a candidate for developing new antibiotics.

Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in synthesizing more complex molecules, including those with potential pharmacological activities. For instance, it has been utilized in synthesizing piperidine derivatives that exhibit significant biological activities, such as analgesic and anti-inflammatory effects.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and methylsulfonyl groups | Antimicrobial |

| 1-Piperidinecarboxylic acid derivative | Contains piperidine ring | Analgesic |

| N-(4-Fluorophenyl)methylpiperidine | Fluorophenyl substitution | Antidepressant |

| 4-(Methylsulfonyl)phenylpiperazine | Sulfonyl group | Analgesic |

Material Science Applications

In material science, this compound is explored for its potential use in polymer synthesis and as an additive in coatings due to its chemical stability and functional groups that can enhance adhesion properties.

Environmental Applications

The compound's properties may also be applicable in environmental science, particularly in the development of sensors for detecting pollutants or hazardous substances due to its reactivity and ability to form complexes with various ions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenols with Methylsulfonyl Groups

a) 3-Methyl-4-(methylsulfonyl)phenol (CAS 14270-40-7)

- Molecular Formula : C₈H₁₀O₃S

- Molecular Weight : 186.23 g/mol

- Key Differences : Replaces the fluorine atom with a methyl group.

- Impact: The methyl group is electron-donating, reducing phenolic acidity compared to the fluorine-substituted analog. Applications may differ in drug design where electronic effects are critical .

b) 3-Fluoro-4-(methylsulfonyl)benzoic Acid (CAS 185945-88-4)

- Molecular Formula : C₈H₇FO₄S

- Molecular Weight : 234.20 g/mol

- Key Differences: Features a carboxylic acid group instead of phenol.

- Impact : The -COOH group increases acidity and hydrogen-bonding capacity, making this compound more reactive in condensation reactions. Likely used as an intermediate in synthesizing amides or esters .

Fluorophenols with Trifluoromethyl or Methoxy Groups

a) 3-Fluoro-4-(trifluoromethyl)phenol (CAS 219581-07-4)

- Molecular Formula : C₇H₄F₄O

- Molecular Weight : 180.10 g/mol

- Key Differences : Replaces methylsulfonyl with trifluoromethyl (-CF₃).

- Impact : The -CF₃ group is strongly electron-withdrawing but less polar than -SO₂CH₃. This compound may exhibit higher volatility and lower solubility in polar solvents. Such derivatives are common in herbicides and fungicides .

b) 4-(3-Fluoro-4-methoxyphenyl)phenol (CAS 1136617-28-1)

- Molecular Formula : C₁₃H₁₁FO₂

- Molecular Weight : 218.22 g/mol

- Key Differences : Biphenyl structure with methoxy (-OCH₃) and fluorine substituents.

- Impact : The methoxy group is electron-donating, countering the fluorine’s electronegativity. This compound’s extended aromatic system could enhance UV absorption, making it useful in materials science or as a photostabilizer .

Positional Isomers and Reactivity

Evidence from sulfone synthesis (e.g., 4-(methylamino)-2-(methylsulfonyl)phenol, MSP4) highlights the importance of substituent positioning. For instance:

- Ortho vs. Meta Reactivity: Protonation of amino groups at low pH (e.g., pH 2.0) increases ortho-selectivity in nucleophilic addition reactions due to steric and electronic effects .

- Melting Points: MSP4 has a melting point of 187–189°C (decomposition), suggesting that sulfonyl-substituted phenols generally exhibit high thermal stability .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Fluoro-4-(methylsulfonyl)phenol | Not Provided | C₇H₇FO₃S | ~190.19 (calculated) | 3-F, 4-SO₂CH₃ | High acidity, polar |

| 3-Methyl-4-(methylsulfonyl)phenol | 14270-40-7 | C₈H₁₀O₃S | 186.23 | 3-CH₃, 4-SO₂CH₃ | Lower acidity, moderate polarity |

| 3-Fluoro-4-(trifluoromethyl)phenol | 219581-07-4 | C₇H₄F₄O | 180.10 | 3-F, 4-CF₃ | Volatile, low polar solubility |

| 4-(3-Fluoro-4-methoxyphenyl)phenol | 1136617-28-1 | C₁₃H₁₁FO₂ | 218.22 | Biphenyl, 3-F, 4-OCH₃ | UV-active, planar structure |

Méthodes De Préparation

This approach involves the preparation of 3-fluorophenol as an intermediate, followed by introduction of the methylsulfonyl group.

Step 1: Synthesis of 3-Fluorophenol

According to CN104276929A patent, 3-fluorophenol is prepared by diazotization and fluorination of m-aminophenol in an organic solvent such as toluene or fluorobenzene. The process involves:

- Dissolving m-aminophenol in organic solvent (volume ratio 1:3 to 1:5).

- Adding anhydrous hydrofluoric acid dropwise at 20–25 °C under stirring.

- Cooling the reaction mixture to -10 °C.

- Adding solid potassium nitrite (KNO2) gradually at -5 °C to complete diazotization.

- Gradual temperature ramping to 65 °C for pyrolysis.

- Neutralization with aqueous KOH to pH 7.

- Extraction and purification by atmospheric distillation under vacuum to yield 3-fluorophenol with purity >99%.

This method provides a reliable and scalable route to 3-fluorophenol, which is a key intermediate for further functionalization.

Step 2: Introduction of Methylsulfonyl Group

The methylsulfonyl group is introduced via a Friedel-Crafts type sulfonylation reaction. Literature (WO2007054668A1) describes:

- Using trifluoromethanesulfonic acid as a catalyst.

- Reacting 1,2-difluoro-4-(methylsulfonyl)benzene or fluorobenzene derivatives with methanesulfonic anhydride.

- Heating the mixture at 120 °C for 6 hours to achieve sulfonylation.

- The methylsulfonyl group is selectively introduced para to the fluorine substituent.

This step yields 3-fluoro-4-(methylsulfonyl)phenol after appropriate nucleophilic substitution reactions, often involving displacement of fluorine para to the sulfonyl group by phenolic nucleophiles.

Method B: Direct Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves direct nucleophilic aromatic substitution on a difluoro-methylsulfonyl benzene precursor:

- Starting from 1,2-difluoro-4-(methylsulfonyl)benzene, nucleophiles such as phenolates can displace the fluorine atom para to the sulfonyl group.

- This reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile, DMSO) with heating (up to 90–120 °C) for extended times (6–24 hours).

- Catalysts like trifluoromethanesulfonic acid may be used to enhance reaction rates.

- The result is selective formation of this compound with high regioselectivity.

| Step | Conditions | Notes |

|---|---|---|

| Diazotization and fluorination | m-Aminophenol (1 eq), anhydrous HF (3–3.5 eq), KNO2 (1.05–1.25 eq), 20–25 °C then -10 to -5 °C | Stirring, temperature ramping to 65 °C for pyrolysis, neutralization with KOH |

| Friedel-Crafts sulfonylation | Methanesulfonic anhydride, trifluoromethanesulfonic acid catalyst, 120 °C, 6 hours | Selective para substitution to fluorine |

| Nucleophilic aromatic substitution | Polar aprotic solvent (MeCN, DMSO), 90–120 °C, 6–24 hours | Phenolate or other nucleophiles displace para-fluorine |

- The 3-fluorophenol intermediate is purified by atmospheric distillation under vacuum, achieving >99% purity.

- The final this compound product is isolated by solvent extraction, filtration, and recrystallization or chromatographic purification as required.

- Yields reported for the fluorophenol intermediate exceed 80%, while overall yields for the final compound depend on reaction scale and conditions but typically range from 60–75%.

- The diazotization-fluorination method provides a robust and scalable synthesis with controllable purity.

- Use of anhydrous hydrofluoric acid and controlled temperature profiles is critical to avoid side reactions and ensure high selectivity.

- Friedel-Crafts sulfonylation catalyzed by trifluoromethanesulfonic acid allows for efficient methylsulfonyl group introduction with minimal by-products.

- Nucleophilic aromatic substitution reactions benefit from polar aprotic solvents and elevated temperatures to achieve complete conversion.

- Recent advances in modular synthesis techniques (e.g., SuFEx chemistry) provide potential for rapid generation of functionalized aryl alcohols, which may be adapted for related fluorophenol derivatives.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization-Fluorination | m-Aminophenol, anhydrous HF, KNO2 | 20–25 °C to -10 °C, pyrolysis at 65 °C | High purity, scalable | Use of hazardous HF |

| Friedel-Crafts Sulfonylation | Methanesulfonic anhydride, catalyst | 120 °C, 6 hours | Selective methylsulfonylation | Requires strong acid catalyst |

| Nucleophilic Aromatic Substitution | 1,2-difluoro-4-(methylsulfonyl)benzene, phenolate | 90–120 °C, 6–24 hours | Direct substitution, regioselective | Longer reaction times |

Q & A

Q. Yield Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use catalysts like vanadium-based oxidants for selective sulfonyl group formation.

- Adjust stoichiometry (e.g., 1.2 equivalents of oxidant) to minimize unreacted intermediates.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.